

# An In-depth Technical Guide to 2-Phenylpyridine: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: 2-Phenylpyridine

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## Abstract

**2-Phenylpyridine** (2-PhPy), a heterocyclic aromatic organic compound, is a pivotal building block and ligand in a multitude of scientific disciplines. Its unique structure, comprising a pyridine ring substituted with a phenyl group at the 2-position, imparts a set of electronic and steric properties that render it invaluable in materials science, catalysis, and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of **2-phenylpyridine**. Detailed experimental protocols for its synthesis and characterization are provided, alongside a summary of its toxicological profile. The content is intended to serve as a foundational resource for researchers and professionals engaged in work that intersects with this versatile compound.

## Chemical Structure and Identification

**2-Phenylpyridine** is an aromatic compound with the chemical formula  $C_{11}H_9N$ .<sup>[1]</sup> The molecule consists of a pyridine ring and a benzene ring linked by a carbon-carbon single bond. This linkage allows for rotational freedom, but the molecule predominantly exists in a planar conformation to maximize conjugation.

Caption: Chemical structure of **2-Phenylpyridine**.

Table 1: Chemical Identifiers for **2-Phenylpyridine**

Identifier	Value	Reference
IUPAC Name	2-phenylpyridine	[2]
CAS Number	1008-89-5	[3]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> N	[1]
SMILES	<chem>c1ccc(cc1)-c2ccccc2</chem>	
InChI	1S/C11H9N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-9H	
InChIKey	VQGHOUODWALEFC-UHFFFAOYSA-N	[2]

## Physicochemical Properties

**2-Phenylpyridine** is a colorless to pale yellow viscous liquid or oil at room temperature.[1][2] It is characterized by a high boiling point and is sparingly soluble in water but miscible with many common organic solvents.[4][5]

Table 2: Physicochemical Properties of **2-Phenylpyridine**

Property	Value	Reference
Molecular Weight	155.20 g/mol	[2]
Appearance	Colorless to pale yellow liquid/oil	[1][2]
Density	1.086 g/mL at 25 °C	[1]
Boiling Point	268-270 °C	[1]
Flash Point	110 °C (closed cup)	
Refractive Index (n <sub>20/D</sub> )	1.623	[4]
Water Solubility	Low / Not miscible	[1][4]
Solubility in Organic Solvents	Fully miscible with ethanol, acetone, toluene, methylene chloride	[4]
Vapor Pressure	0.0028 mmHg	[2]
pKa (Strongest Basic)	4.43	[5]

## Spectroscopic Properties

The structural elucidation and characterization of **2-phenylpyridine** are routinely performed using a variety of spectroscopic techniques.

Table 3: Spectroscopic Data for **2-Phenylpyridine**

Technique	Key Features and Observed Values	Reference
$^1\text{H}$ NMR	Chemical shifts are observed in the aromatic region (approx. 7.0-8.7 ppm). Specific shifts (399.65 MHz, $\text{CDCl}_3$ ): $\delta$ 8.66, 7.98, 7.66, 7.64, 7.44, 7.38, 7.14 ppm.	[6]
$^{13}\text{C}$ NMR	Signals corresponding to the 11 carbon atoms of the phenyl and pyridine rings are observed.	[2]
Infrared (IR) Spectroscopy	Characteristic peaks for C-H stretching of aromatic rings, and C=C and C=N stretching vibrations within the heterocyclic and aromatic systems.	[2][7]
UV-Vis Spectroscopy	Exhibits absorption maxima in the UV region, characteristic of its aromatic nature. Data available in methanol.	[8][9]
Mass Spectrometry (MS)	The molecular ion peak $[\text{M}]^+$ is observed at $m/z$ 155, corresponding to the molecular weight of the compound.	[2][8]

## Synthesis and Experimental Protocols

**2-Phenylpyridine** can be synthesized through several methods. The classical approach involves the reaction of phenyllithium with pyridine.[1] More contemporary methods, such as the Suzuki-Miyaura cross-coupling, offer greater functional group tolerance and are widely used.[10]

## Synthesis via Phenyl Lithium and Pyridine

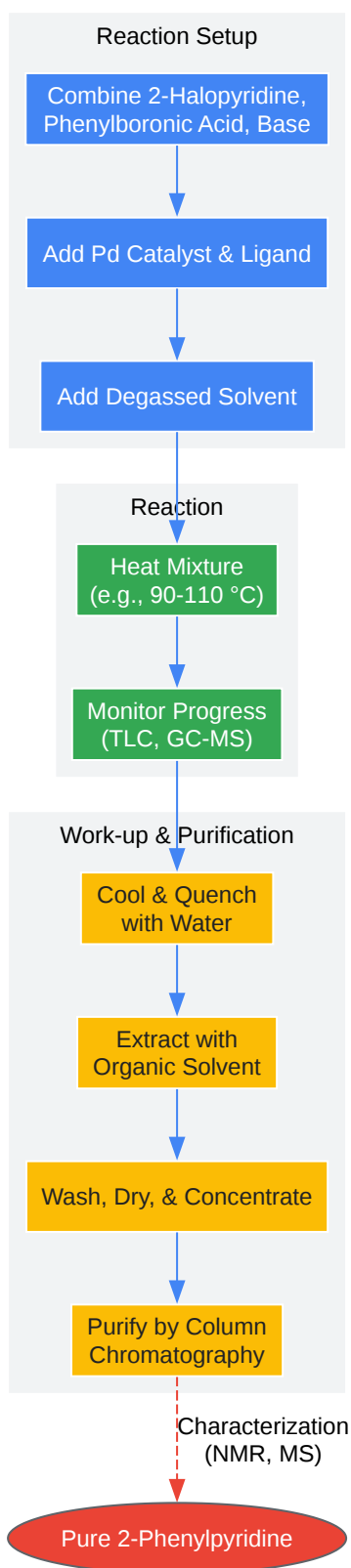
This method involves the nucleophilic addition of phenyllithium to pyridine, followed by rearomatization.[\[1\]](#)[\[11\]](#)

Experimental Protocol:

- Preparation of Phenyllithium: In a three-necked flask under an inert atmosphere (e.g., nitrogen), place lithium metal (0.5 gram-atom) and dry ether (100 mL).[\[11\]](#)
- Slowly add a solution of bromobenzene (0.25 mole) in dry ether (50 mL) to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution gradually over 30 minutes.[\[11\]](#)
- Reaction with Pyridine: Slowly introduce dry pyridine (0.5 mole) in dry toluene (100 mL) to the phenyllithium solution with stirring.[\[11\]](#)
- Distill off the ether and heat the remaining suspension at 110 °C for 8 hours.[\[11\]](#)
- Work-up: Cool the reaction mixture to approximately 40 °C and cautiously add water (35 mL). Separate the aqueous layer.[\[11\]](#)
- Dry the toluene layer with pulverized potassium hydroxide (20 g) for one hour.[\[11\]](#)
- Purification: Distill the toluene layer under reduced pressure. The fraction boiling at 140°C/12 mm Hg is collected as **2-phenylpyridine**.[\[11\]](#)

## Synthesis via Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-C bonds between a halide and a boronic acid.[\[12\]](#)



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Caption: General workflow for Suzuki-Miyaura synthesis.

### Experimental Protocol:

- Reaction Setup: To a dry round-bottom flask, add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[\[12\]](#)
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[\[12\]](#)
- Under the inert atmosphere, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (3 mol%).[\[12\]](#)
- Add degassed solvents, for example, a mixture of 1,4-dioxane (6 mL) and water (2 mL), via syringe.[\[12\]](#)
- Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using TLC or GC-MS. The reaction is typically complete within 12-18 hours.[\[12\]](#)
- Work-up: After cooling, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.[\[12\]](#)
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[\[13\]](#)
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[\[10\]](#)

## Key Applications

**2-Phenylpyridine**'s bidentate coordination ability and photophysical properties make it a cornerstone in several advanced applications.[\[3\]](#)

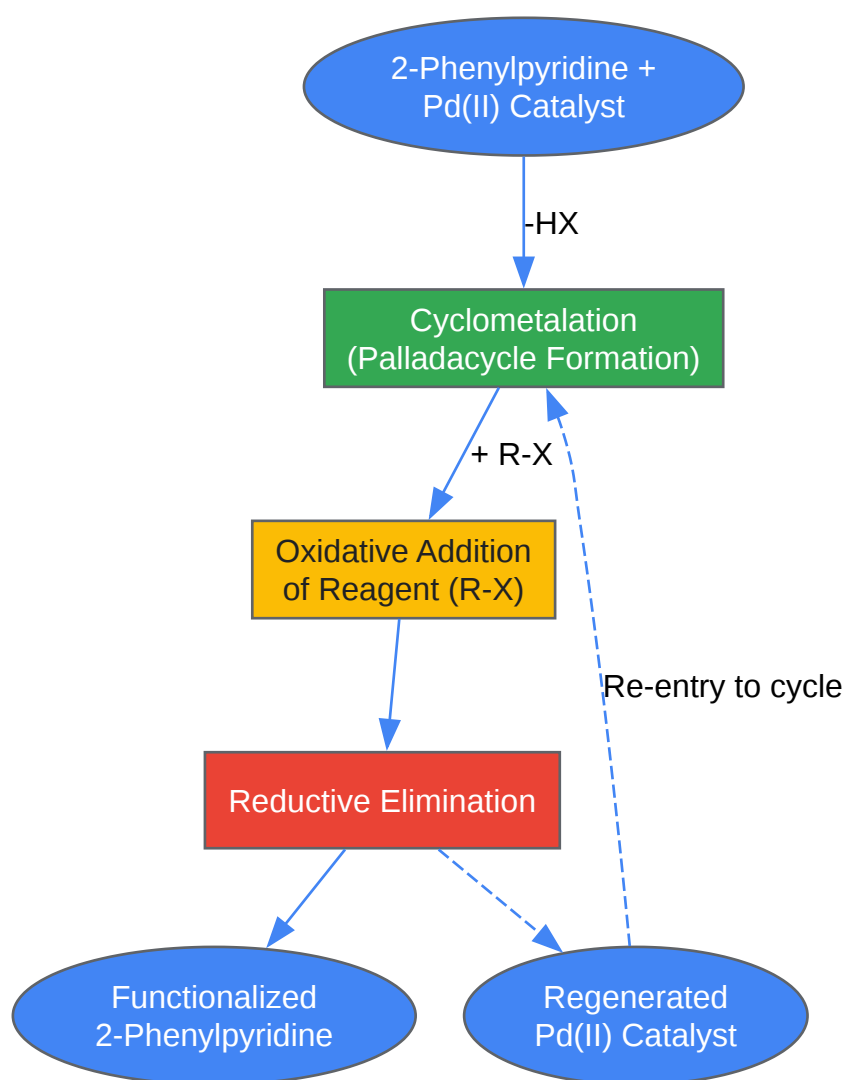
## Organic Light-Emitting Diodes (OLEDs)

**2-Phenylpyridine** is a crucial ligand in the synthesis of highly fluorescent and phosphorescent metal complexes, particularly with iridium(III) and platinum(II).[\[1\]](#) The resulting cyclometalated complexes, such as fac-tris(**2-phenylpyridine**)iridium(III) ( $\text{Ir}(\text{ppy})_3$ ), are highly efficient phosphorescent emitters used in the emissive layer of OLEDs for displays and lighting.[\[1\]](#)[\[14\]](#) The ligand structure significantly influences the emission color, efficiency, and stability of the OLED device.[\[1\]](#)

## Catalysis

In coordination chemistry, **2-phenylpyridine** acts as an effective bidentate ligand, forming stable complexes with various transition metals.<sup>[3]</sup> These complexes are employed as catalysts in a range of organic transformations, including:

- **Cross-Coupling Reactions:** Ligands based on **2-phenylpyridine** can enhance the yield and selectivity of reactions like Suzuki and Heck couplings.<sup>[3]</sup>
- **C-H Activation/Functionalization:** The pyridyl nitrogen can act as a directing group, facilitating the regioselective activation and functionalization of the C-H bonds on the phenyl ring by metals like palladium and ruthenium.<sup>[15][16]</sup> This has opened new synthetic routes to complex substituted biaryls.





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Caption: C-H activation catalytic cycle.[15]

## Medicinal and Pharmaceutical Chemistry

The **2-phenylpyridine** scaffold is present in various biologically active molecules and serves as a valuable starting point in drug discovery.[17] It has been explored for its potential in developing therapeutic agents for:

- Oncology: Certain derivatives have shown anti-cancer properties.[17]
- Neurological Disorders: The structure is being investigated for compounds targeting neurological diseases.[17][18]
- Agrochemicals: Its derivatives are also used in the synthesis of agrochemicals for crop protection.[17]

## Safety and Handling

**2-Phenylpyridine** is classified as an irritant.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][19]

Table 4: GHS Hazard Information for **2-Phenylpyridine**

Hazard Class	Category	Hazard Statement	Reference
Skin Corrosion/Irritation	2	H315: Causes skin irritation	[2]
Serious Eye Damage/Irritation	2	H319: Causes serious eye irritation	[2]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation	[2]

Handling and Storage Recommendations:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary.[20]
- Storage: Store in a cool, dry place in a tightly sealed container. It is stable under normal conditions but incompatible with strong oxidizing agents.[4][20]
- First Aid: In case of contact, flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[19][20]

## Conclusion

**2-Phenylpyridine** is a compound of significant scientific and commercial importance. Its utility as a ligand in OLEDs and catalysis, and as a scaffold in medicinal chemistry, is well-established and continues to be an active area of research. A thorough understanding of its properties, synthesis, and handling is essential for any scientist or researcher working with this versatile molecule. This guide has provided a detailed overview of these core aspects to support ongoing and future innovations.

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